2-[(3-methylbutyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
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Overview
Description
2-[(3-methylbutyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide: belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms at positions 1 and 3, respectively. They exhibit diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Preparation Methods
The synthetic routes for this compound involve introducing substituents at positions 2 and 4 of the thiazole ring. While specific methods may vary, here’s a general outline:
Chemical Reactions Analysis
Types of Reactions::
Oxidation and Reduction: Thiazoles can undergo oxidation and reduction reactions, leading to various functional group modifications.
Substitution Reactions: Substituents at positions 2 and 4 can be modified through substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) may be used.
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) can reduce the carbonyl group.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace substituents.
Major Products:: The major products depend on the specific substituents introduced during synthesis. These modifications impact the compound’s biological activity.
Scientific Research Applications
Chemistry: Thiazoles serve as building blocks in drug discovery due to their diverse pharmacological properties.
Biology: Researchers explore their effects on cellular processes, enzyme inhibition, and protein interactions.
Medicine: Investigated for potential antitumor, antiviral, and anti-inflammatory applications.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action for this compound remains an active area of research. It likely involves interactions with specific molecular targets or pathways within cells.
Comparison with Similar Compounds
Properties
Molecular Formula |
C13H18N4OS2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-(3-methylbutylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H18N4OS2/c1-8(2)4-5-14-12-16-10(7-19-12)11(18)17-13-15-6-9(3)20-13/h6-8H,4-5H2,1-3H3,(H,14,16)(H,15,17,18) |
InChI Key |
MGQSTQJDCCZCIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CSC(=N2)NCCC(C)C |
Origin of Product |
United States |
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